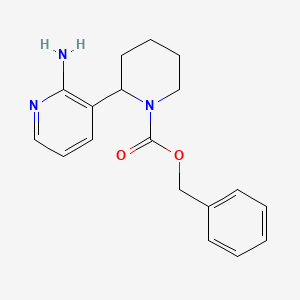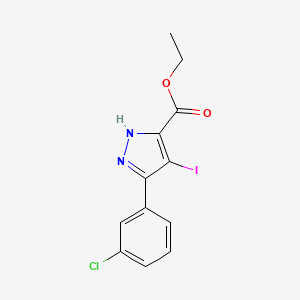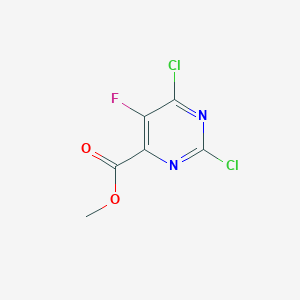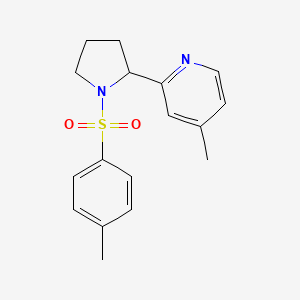
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine is a chemical compound with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a morpholine ring, along with a propan-1-amine side chain.
Preparation Methods
The synthesis of 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Substitution Reactions:
Formation of the Propan-1-amine Side Chain: The propan-1-amine side chain can be introduced through nucleophilic substitution reactions.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve high yields and purity .
Chemical Reactions Analysis
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .
Scientific Research Applications
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine can be compared with other similar compounds, such as:
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-one: This compound has a similar structure but with a ketone group instead of an amine group.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound has a pyrrolidine ring instead of a morpholine ring.
3-(6-Methylpyridin-2-yl)propan-1-amine: This compound has a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a morpholine ring and a propan-1-amine side chain, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
1-(5-methyl-6-morpholin-4-ylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H21N3O/c1-3-12(14)11-8-10(2)13(15-9-11)16-4-6-17-7-5-16/h8-9,12H,3-7,14H2,1-2H3 |
InChI Key |
OCOUNQWJNPHSON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11797859.png)
![Methyl [2,2'-bipyrimidine]-5-carboxylate](/img/structure/B11797870.png)



![2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797890.png)



![3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11797915.png)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)


